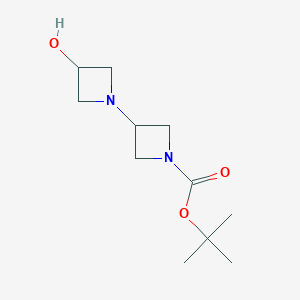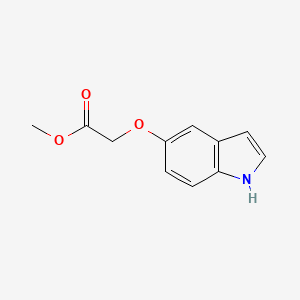
2-(1H-INDOL-5-ILOXÍ)ACETATO DE METILO
Descripción general
Descripción
“(1H-Indol-5-yloxy)-acetic acid methyl ester” is a chemical compound with the molecular formula C11H11NO3 . It is used for research purposes.
Synthesis Analysis
The synthesis of esters like “(1H-Indol-5-yloxy)-acetic acid methyl ester” can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of “(1H-Indol-5-yloxy)-acetic acid methyl ester” consists of an indole nucleus attached to an acetic acid methyl ester group .Chemical Reactions Analysis
Esters, including “(1H-Indol-5-yloxy)-acetic acid methyl ester”, can be produced through various reactions. For instance, acid chlorides can react with alcohols to yield an ester and hydrochloric acid. Acid anhydrides can also react with alcohols to produce esters .Aplicaciones Científicas De Investigación
Síntesis de derivados del indol
Los derivados del indol son significativos en productos naturales y fármacos . Desempeñan un papel crucial en la biología celular . El compuesto 2-(1H-INDOL-5-ILOXÍ)ACETATO DE METILO se puede utilizar en la síntesis de derivados del indol, que son unidades frecuentes presentes en alcaloides seleccionados . Estos derivados han atraído una atención creciente en los últimos años por su aplicación como compuestos biológicamente activos para el tratamiento de células cancerosas, microbios y diferentes tipos de trastornos en el cuerpo humano .
Potencial biológico de los derivados del indol
Los derivados del indol, incluido el this compound, poseen diversas actividades biológicas . Estas actividades incluyen antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica y anticolinesterasa . Esta amplia gama de actividades biológicas ha despertado el interés de los investigadores para sintetizar una variedad de derivados del indol .
Aplicaciones farmacéuticas
El núcleo del indol se encuentra en muchas moléculas de fármacos sintéticos importantes . Se une con alta afinidad a múltiples receptores, lo que es útil para desarrollar nuevos derivados útiles . Por lo tanto, el this compound, como derivado del indol, podría utilizarse potencialmente en el desarrollo de nuevos productos farmacéuticos .
Investigación y desarrollo
El this compound está disponible de varios proveedores para las necesidades de investigación científica . Esta disponibilidad facilita su uso en diversas aplicaciones de investigación y desarrollo, incluida la síntesis de nuevos compuestos y la exploración de nuevas posibilidades terapéuticas .
Química orgánica
En química orgánica, el this compound se puede utilizar en la síntesis de otros compuestos orgánicos complejos . Su estructura única lo convierte en un valioso material de partida en la síntesis de diversos compuestos orgánicos .
Química heterocíclica
El indol es un importante sistema heterocíclico . El this compound, como derivado del indol, se puede utilizar en química heterocíclica para la síntesis de diversos compuestos heterocíclicos . Estos compuestos tienen una amplia gama de aplicaciones en productos farmacéuticos, agroquímicos y colorantes .
Mecanismo De Acción
Target of Action
It’s known that indole derivatives have diverse biological and clinical applications , suggesting that this compound may interact with multiple targets.
Mode of Action
Indole derivatives are known to interact with various biological targets, which could lead to a range of biochemical changes .
Biochemical Pathways
Indole derivatives are known to have wide-ranging effects on various biochemical pathways , suggesting that this compound may also have diverse effects.
Result of Action
Given the known biological activity of indole derivatives , it can be inferred that this compound may have significant effects at the molecular and cellular level.
Análisis Bioquímico
Biochemical Properties
(1H-Indol-5-yloxy)-acetic acid methyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which can influence various biological processes . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and activity in biochemical environments .
Cellular Effects
The effects of (1H-Indol-5-yloxy)-acetic acid methyl ester on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, it can alter metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, (1H-Indol-5-yloxy)-acetic acid methyl ester exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes in the target proteins, affecting their activity and function . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1H-Indol-5-yloxy)-acetic acid methyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of (1H-Indol-5-yloxy)-acetic acid methyl ester vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting cell growth and differentiation . At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity without causing harm .
Metabolic Pathways
(1H-Indol-5-yloxy)-acetic acid methyl ester is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall cellular metabolism . These interactions can lead to changes in the levels of specific metabolites, which can have downstream effects on cellular function and health .
Transport and Distribution
The transport and distribution of (1H-Indol-5-yloxy)-acetic acid methyl ester within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can influence its biological activity, as its accumulation in certain tissues or organelles can enhance its effects on cellular function .
Subcellular Localization
(1H-Indol-5-yloxy)-acetic acid methyl ester exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications play a crucial role in directing the compound to specific compartments or organelles within the cell . For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolism .
Propiedades
IUPAC Name |
methyl 2-(1H-indol-5-yloxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-11(13)7-15-9-2-3-10-8(6-9)4-5-12-10/h2-6,12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHORTGUJAXXVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733046 | |
| Record name | Methyl [(1H-indol-5-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857261-14-4 | |
| Record name | Methyl [(1H-indol-5-yl)oxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]carbamate](/img/structure/B1397983.png)


![3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B1397987.png)




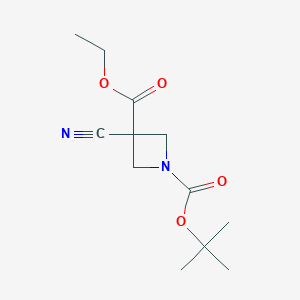
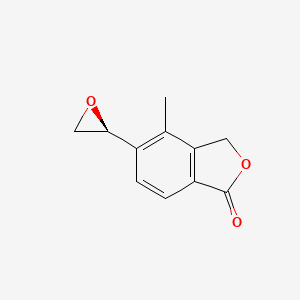
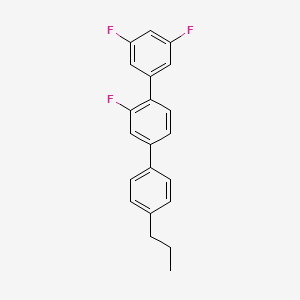
![1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397997.png)
